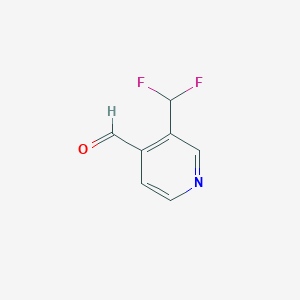

3-(Difluoromethyl)pyridine-4-carboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

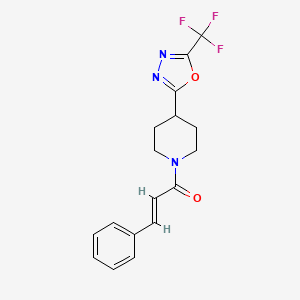

The molecular structure of 3-(Difluoromethyl)pyridine-4-carboxaldehyde consists of a pyridine ring with a difluoromethyl group attached to the fourth carbon atom. The aldehyde functional group is located at the fourth position of the pyridine ring .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented in the sources, it likely participates in various organic transformations due to the presence of the aldehyde group and the difluoromethyl substituent. Further studies are necessary to explore its reactivity and potential applications .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Functionalization

- Metalations and Functionalizations : A study by Cottet et al. (2004) explores the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids, highlighting the functionalization of pyridine derivatives which can be related to the synthesis of 3-(Difluoromethyl)pyridine-4-carboxaldehyde (Cottet et al., 2004).

Molecular Structure and Vibrational Frequencies

- Molecular Structures and Vibrational Frequencies : Research by Sağlam et al. (2007) on pyridine carboxaldehydes, including variants similar to this compound, used Hartree-Fock and density functional theory calculations to understand their molecular structures and vibrational frequencies (Sağlam et al., 2007).

Reactivity in Superacidic Solutions

- Superacid-Catalyzed Reactions : Klumpp et al. (2006) investigated how pyridinecarboxaldehydes react in superacidic solutions. This study provides insights into the chemical behavior of compounds similar to this compound under extreme acidic conditions (Klumpp et al., 2006).

Novel Synthesis Methods

- Efficient Synthesis Techniques : Ko et al. (2006) described an efficient synthesis of novel difluoropyridine-4-carboxaldehyde, which is relevant for understanding the synthesis processes of related compounds like this compound (Ko et al., 2006).

Spectroscopic Analysis

- Matrix-Isolation Infrared Spectra : Ohno et al. (2006) conducted a detailed investigation of pyridinecarboxaldehydes, including their infrared spectra and UV photo-excitation behavior. This type of analysis is crucial for understanding the properties of this compound (Ohno et al., 2006).

Solid-State Photobehavior

- Conformational Control and Photoenolization : A study by Mal et al. (2003) on pyridine-3-carboxaldehydes in solid states provides insights into the photobehavior of related compounds, which could include this compound (Mal et al., 2003).

Mécanisme D'action

Target of Action

The primary target of the compound 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which plays a crucial role in energy synthesis for pathogens . By targeting SDH, the compound can inhibit the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .

Mode of Action

This compound interacts with its target, SDH, through hydrogen-bonding and π – π stacking interactions . This interaction results in the inhibition of the mitochondrial electron transfer, thereby blocking the energy synthesis of the pathogens .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the function of SDH . This inhibition disrupts the energy synthesis of the pathogens, leading to their death . The compound’s action on SDH also affects the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .

Pharmacokinetics

The compound’sdifluoromethyl group has been widely utilized in pharmaceuticals and agrochemicals to improve the liposolubility of active compounds , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth of pathogens . By inhibiting SDH and disrupting energy synthesis, the compound causes the death of the pathogens . This makes it a potential candidate for use as a fungicide .

Safety and Hazards

Propriétés

IUPAC Name |

3-(difluoromethyl)pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-3-10-2-1-5(6)4-11/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDGYRQHATLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzylamino)methyl]cyclohexan-1-OL](/img/structure/B2612486.png)

![2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol](/img/structure/B2612491.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide](/img/structure/B2612499.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)

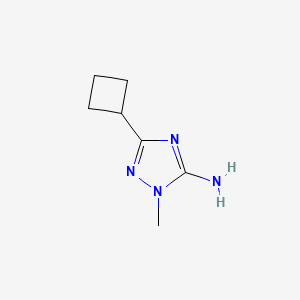

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)

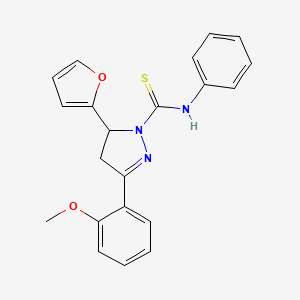

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2612505.png)